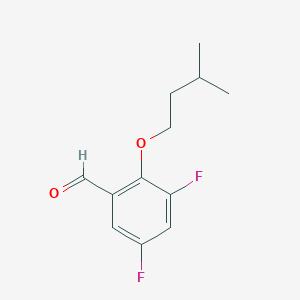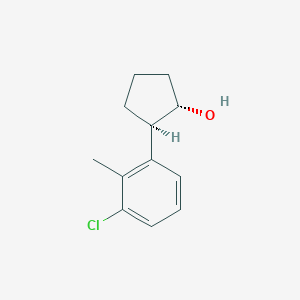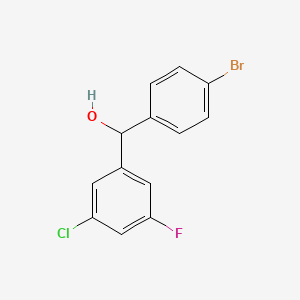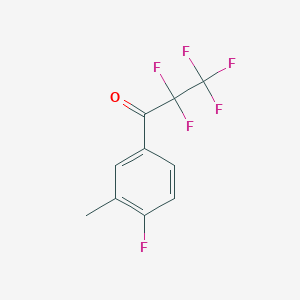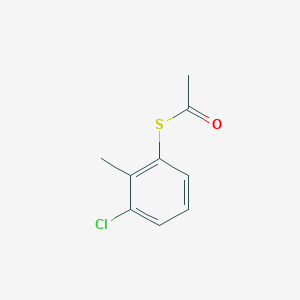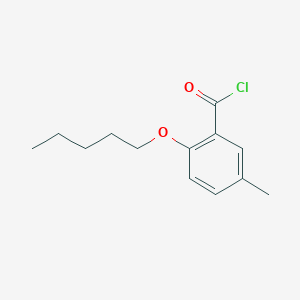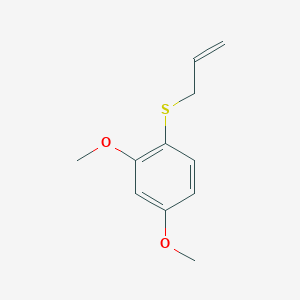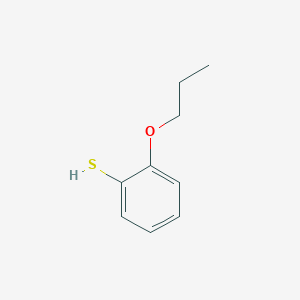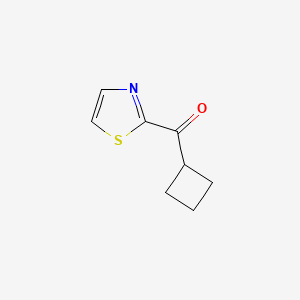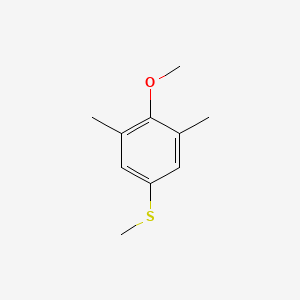![molecular formula C15H18F4O2 B7996160 Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol](/img/structure/B7996160.png)
Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is a chemical compound characterized by its unique structure, which includes a cyclohexyl group, a phenyl ring substituted with a tetrafluoroethoxy group, and a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol typically involves the reaction of cyclohexyl bromide with 3-(1,1,2,2-tetrafluoroethoxy)phenylmethanol under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]ketone.
Reduction: Formation of cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the tetrafluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability, facilitating its interaction with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]ketone
- Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methane
- Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]amine
Uniqueness
Cyclohexyl [3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol is unique due to the presence of both a cyclohexyl group and a tetrafluoroethoxy-substituted phenyl ring. This combination imparts distinct physicochemical properties, such as increased stability and lipophilicity, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
cyclohexyl-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F4O2/c16-14(17)15(18,19)21-12-8-4-7-11(9-12)13(20)10-5-2-1-3-6-10/h4,7-10,13-14,20H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGQAQMUACNIGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C2=CC(=CC=C2)OC(C(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
